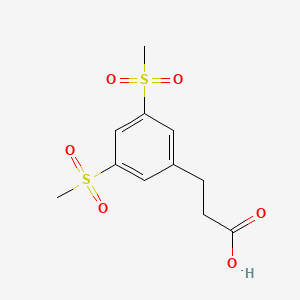

3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid

描述

属性

IUPAC Name |

3-[3,5-bis(methylsulfonyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O6S2/c1-18(14,15)9-5-8(3-4-11(12)13)6-10(7-9)19(2,16)17/h5-7H,3-4H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTJJZJJHGDFFBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=CC(=C1)CCC(=O)O)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1040682-15-2 | |

| Record name | 3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid (CAS No. 1040682-15-2) is a chemical compound that has garnered interest in biochemical research due to its unique structural properties and potential biological activities. This compound features a propionic acid backbone with dual methanesulfonyl substitutions, which enhance its solubility and reactivity, making it a valuable candidate for various applications in medicinal chemistry and proteomics.

- Molecular Formula : CHOS

- Molar Mass : Approximately 306.36 g/mol

- Structure : The compound's structure includes a propionic acid moiety attached to a phenyl group that is further substituted at the 3 and 5 positions with methanesulfonyl groups, contributing to its unique reactivity profile.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in inflammatory pathways. Preliminary studies suggest that this compound may exhibit:

- Enzyme Inhibition : Potential inhibition of protein tyrosine phosphatases and kinases, which are crucial for signal transduction in cellular processes such as immune response and metabolism .

- Receptor Interaction : Binding affinity to receptors involved in inflammatory responses, indicating possible therapeutic applications in treating inflammatory diseases.

Case Studies

- Inflammatory Pathways : A study investigated the effects of various propionic acid derivatives on inflammation-related enzymes. It was found that compounds with similar structural features to this compound exhibited significant inhibition of cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process .

- Proteomics Applications : In proteomics research, this compound has been utilized as a biochemical tool to study protein interactions and modifications. Its solubility and reactivity make it suitable for labeling proteins in complex biological systems .

Comparative Analysis

To better understand the biological activity of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| 2-[3,5-bis(trifluoromethyl)phenyl]propanoic Acid | Trifluoromethyl-substituted | Exhibits different electronic properties |

| 3-Phenylpropionic Acid | Simple phenyl substitution | Less complex than bis(methanesulfonyl) variant |

| 2-(4-Methylphenyl)-2-methylpropanoic Acid | Methyl-substituted | Different substitution pattern affects activity |

This comparison highlights how the dual methanesulfonyl substitutions in this compound enhance its biological activity compared to simpler analogs.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of derivatives of this compound:

- Synthesis Methods : Various synthetic routes have been developed to produce this compound efficiently in laboratory settings. These methods include nucleophilic substitution reactions involving the methanesulfonyl groups.

- Pharmacological Evaluation : Initial pharmacological studies indicate that this compound may possess anti-inflammatory properties, with ongoing research aimed at elucidating its pharmacokinetics and pharmacodynamics .

科学研究应用

Biochemical Research

Proteomics Studies

One of the primary applications of 3-(3,5-bis-methanesulfonyl-phenyl)propionic acid is in proteomics research. It serves as a biochemical reagent for studying protein interactions and post-translational modifications. The compound's ability to modify proteins can provide insights into their functional mechanisms, particularly in the context of disease states where protein function is altered.

Enzyme Interaction Studies

Research indicates that this compound may interact with specific enzymes or receptors involved in inflammatory pathways. Preliminary data suggest that it could serve as a modulator of enzyme activity, potentially influencing therapeutic targets for conditions such as arthritis or other inflammatory diseases. Further studies are needed to elucidate the pharmacokinetics and pharmacodynamics associated with these interactions.

Synthetic Organic Chemistry

The chemical reactivity of this compound is attributed to its functional groups. The carboxylic acid group can undergo typical reactions such as esterification and amide formation, while the methanesulfonyl groups can participate in nucleophilic substitution reactions. This versatility makes it useful in synthetic organic chemistry for constructing more complex molecular architectures.

Potential Therapeutic Applications

Recent studies have explored the potential therapeutic applications of this compound in treating inflammatory diseases. The compound's structural features may enhance its solubility and bioavailability compared to similar compounds, making it a candidate for drug development aimed at modulating inflammatory responses .

相似化合物的比较

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Electronic Properties

The methanesulfonyl groups in the target compound confer strong electron-withdrawing effects, making the phenyl ring electron-deficient. This contrasts with analogs bearing electron-donating groups (EDGs) or weaker electron-withdrawing groups (EWGs):

- 3-(3,5-Dimethoxyphenyl)propionic Acid : Methoxy (-OCH₃) groups are EDGs, increasing electron density on the phenyl ring and reducing the acidity of the propionic acid group compared to the target compound .

- 3-(3,5-Bis(trifluoromethyl)phenyl)propionic Acid : Trifluoromethyl (-CF₃) groups are moderately strong EWGs, but their inductive effects are weaker than methanesulfonyl. The target compound’s acidity (lower pKa) is likely higher due to the stronger electron withdrawal of -SO₂CH₃ .

- 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic Acid: Bulky tert-butyl groups introduce steric hindrance, while the hydroxyl (-OH) group provides hydrogen-bonding capacity, contrasting with the sulfonyl groups’ polarity and lack of H-bond donors .

Table 1: Substituent Impact on Key Properties

| Compound | Substituents | Electron Effect | Acidity (Relative) | Solubility (Polar Solvents) |

|---|---|---|---|---|

| 3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid | -SO₂CH₃ (3,5-positions) | Strong EWG | High | High |

| 3-(3,5-Dimethoxyphenyl)propionic acid | -OCH₃ (3,5-positions) | Moderate EDG | Low | Moderate |

| 3-(3,5-Bis(trifluoromethyl)phenyl)propionic acid | -CF₃ (3,5-positions) | Moderate EWG | Moderate | Moderate |

| 3-(4-Hydroxyphenyl)propionic acid | -OH (4-position) | Moderate EDG | Moderate | High |

Physicochemical Properties

- Solubility : The sulfonyl groups enhance solubility in polar solvents (e.g., DMSO, water) compared to methyl- or tert-butyl-substituted analogs, which are more lipophilic .

- Thermal Stability : Methanesulfonyl groups may improve thermal stability relative to hydroxylated analogs, which are prone to oxidation .

Reactivity and Metabolic Pathways

- Chemical Reactivity : The electron-deficient phenyl ring in the target compound facilitates electrophilic substitution at the para position, unlike EDG-bearing analogs where substitution occurs at ortho/para positions .

准备方法

Starting Materials and Key Intermediates

- 3,5-Bis-methanesulfonylbenzyl chloride or related benzyl derivatives serve as the aromatic precursors.

- Diethyl malonate is commonly used as the malonate ester for alkylation.

- Sodium ethoxide or potassium hydroxide acts as the base catalyst.

- Mineral acids such as hydrochloric acid or sulfuric acid are used for acidification.

Stepwise Preparation Process

| Step | Description | Reagents & Conditions | Notes |

|---|---|---|---|

| A | Alkylation of diethyl malonate with 3,5-bis-methanesulfonylbenzyl chloride | Diethyl malonate (0.8 mol), sodium ethoxide (0.4 mol), ethanol solvent, 40-50 °C, 1-2 hours dropwise addition | Produces 2-(3,5-bis-methanesulfonylbenzyl) diethyl malonate intermediate with high purity (~95%) |

| B | Hydrolysis of diethyl malonate ester to disodium propanedioate salt | Aqueous sodium hydroxide solution, room temperature to 80 °C, 4-8 hours | Converts ester to disodium salt of propionic acid derivative |

| C | Acidification and extraction | Mineral acid (HCl, H2SO4, or H3PO4), ethyl acetate or ether solvent, temperature <80 °C for acidification, 120-250 °C for decarboxylation, 1-3 hours | Yields 3-(3,5-bis-methanesulfonyl-phenyl)propionic acid after solvent removal and purification |

This method avoids harsh industrial conditions such as high pressure or dangerous reagents, favoring mild reaction temperatures and straightforward work-up procedures.

Alternative Approaches

Though specific literature on direct synthesis of this compound is limited, analogous compounds such as 3-(3-halogenophenyl)propionic acids are synthesized similarly, indicating the robustness of this malonate alkylation-hydrolysis-acidification route.

Research Findings and Analytical Data

- The alkylation step yields intermediates with purity above 93%, indicating efficient substitution of the benzyl chloride derivative.

- Hydrolysis under controlled alkaline conditions ensures complete conversion to the disodium salt without side reactions.

- Acidification with mineral acids at mild temperatures prevents decomposition and favors high yield of the target acid.

- The dual methanesulfonyl substitutions increase compound solubility and reactivity, facilitating purification and handling.

Data Table Summarizing Preparation Parameters

| Parameter | Range/Value | Comments |

|---|---|---|

| Alkylation temperature | 40-50 °C | Controlled to prevent side reactions |

| Base catalyst | Sodium ethoxide or KOH | Used in 0.4-0.8 mol ratio |

| Hydrolysis temperature | Room temperature to 80 °C | 4-8 hours reaction time |

| Acidification temperature | <80 °C | To avoid degradation |

| Decarboxylation temperature | 120-250 °C | 1-3 hours for final acid formation |

| Solvents | Ethanol, ethyl acetate, ether | For reaction and extraction |

| Yield of intermediate | 93-96% | High efficiency of alkylation |

| Purity of final product | >95% | Confirmed by chromatographic methods |

常见问题

Basic Research Questions

What are the recommended synthetic routes for 3-(3,5-disubstituted-phenyl)propionic acid derivatives, and how can reaction conditions be optimized?

Answer:

Synthesis typically involves Friedel-Crafts alkylation or ester hydrolysis. For example, tert-butyl-substituted analogs are synthesized via acid-catalyzed condensation of phenol derivatives with propionic acid precursors . Optimization steps include:

- Temperature control : Maintain 80–100°C to balance reactivity and side-product formation .

- Catalyst selection : Use H₂SO₄ or AlCl₃ for electrophilic substitution, monitoring reaction progress via TLC .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .

Which analytical techniques are critical for characterizing 3-(3,5-disubstituted-phenyl)propionic acid derivatives?

Answer:

- 1H/13C NMR : Confirm substituent positions and propionic acid backbone integrity. For tert-butyl derivatives, singlet peaks at δ 1.4 ppm (t-Bu) and δ 6.5–7.0 ppm (aromatic protons) are diagnostic .

- HPLC-MS : Determine purity (>98%) and molecular weight (e.g., m/z 278.39 for C₁₇H₂₆O₃) using C18 columns with acetonitrile/water mobile phases .

- FT-IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O-H, ~3400 cm⁻¹) stretches .

How can researchers validate the compound’s stability under experimental storage conditions?

Answer:

- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (e.g., stability up to 150°C for tert-butyl derivatives) .

- Accelerated Stability Studies : Store aliquots at 4°C, -20°C, and 25°C for 1–6 months; monitor degradation via HPLC to establish shelf-life .

- Light Sensitivity : Use amber vials to prevent photodegradation of phenolic groups .

Advanced Research Questions

How can computational modeling aid in predicting the structure-activity relationship (SAR) of phenylpropionic acid derivatives?

Answer:

- Density Functional Theory (DFT) : Calculate electron distribution in substituents (e.g., methanesulfonyl vs. tert-butyl groups) to predict antioxidant or receptor-binding activity .

- Molecular Docking : Simulate interactions with biological targets (e.g., COX-2 for anti-inflammatory studies) using software like AutoDock Vina .

- QSAR Models : Correlate substituent lipophilicity (logP) with bioavailability using datasets from analogs .

What strategies resolve contradictions in spectral data during structural elucidation?

Answer:

- 2D NMR (COSY, HSQC) : Resolve overlapping aromatic signals by identifying coupling patterns and carbon-proton correlations .

- Isotopic Labeling : Synthesize deuterated analogs to confirm proton assignments in complex spectra .

- Comparative Analysis : Cross-reference with published spectra of structurally similar compounds (e.g., 3-(4-hydroxyphenyl)propionic acid, CAS 501-97-3) .

How do researchers design experiments to assess the compound’s mechanism in biological systems?

Answer:

- In Vitro Assays : Measure ROS scavenging (e.g., DPPH assay) for antioxidant activity or COX inhibition for anti-inflammatory potential .

- Cell Viability Studies : Use MTT assays on human cell lines (e.g., HepG2) to evaluate cytotoxicity .

- Metabolic Profiling : Incubate with liver microsomes and analyze metabolites via LC-MS/MS to identify biotransformation pathways .

What methodologies are employed to analyze batch-to-batch variability in synthesis?

Answer:

- Design of Experiments (DoE) : Vary reaction parameters (catalyst concentration, temperature) to identify critical quality attributes .

- Statistical Process Control (SPC) : Monitor impurity profiles (e.g., residual solvents by GC-MS) across batches .

- NMR Purity Indexing : Compare integral ratios of target compound peaks to known impurities .

Data Contradiction Analysis

Key Discrepancies in Evidence

- Substituent Effects : The evidence focuses on tert-butyl/hydroxyl derivatives, while methanesulfonyl analogs may exhibit distinct electronic and steric properties. Researchers must adapt synthetic and analytical protocols accordingly.

- Biological Activity : Antioxidant mechanisms in tert-butyl derivatives (via phenolic -OH) may not translate directly to sulfonyl groups, requiring tailored assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。